molecular formula C8H14N4 B13314359 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine

Cat. No.: B13314359
M. Wt: 166.22 g/mol
InChI Key: VJBHGXBULFNKPR-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method includes the reaction of 2-chloropyrimidine with 1-amino-2-methylpropane under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The raw materials used are generally inexpensive and readily available, making the production process cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar reactivity but lacking the isopropyl group.

    4-Aminopyrimidine: Another analog with the amino group at a different position on the pyrimidine ring.

    2-(1-Aminoethyl)pyrimidine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: 2-(1-Amino-2-methylpropyl)pyrimidin-4-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C8H14N4/c1-5(2)7(10)8-11-4-3-6(9)12-8/h3-5,7H,10H2,1-2H3,(H2,9,11,12)

InChI Key

VJBHGXBULFNKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CC(=N1)N)N

Origin of Product

United States

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